3-(1H-1,3-Benzodiazol-1-ylmethyl)aniline 3-(1H-1,3-Benzodiazol-1-ylmethyl)aniline
Brand Name: Vulcanchem
CAS No.: 562803-83-2
VCID: VC6300643
InChI: InChI=1S/C14H13N3/c15-12-5-3-4-11(8-12)9-17-10-16-13-6-1-2-7-14(13)17/h1-8,10H,9,15H2
SMILES: C1=CC=C2C(=C1)N=CN2CC3=CC(=CC=C3)N
Molecular Formula: C14H13N3
Molecular Weight: 223.279

3-(1H-1,3-Benzodiazol-1-ylmethyl)aniline

CAS No.: 562803-83-2

Cat. No.: VC6300643

Molecular Formula: C14H13N3

Molecular Weight: 223.279

* For research use only. Not for human or veterinary use.

3-(1H-1,3-Benzodiazol-1-ylmethyl)aniline - 562803-83-2

Specification

CAS No. 562803-83-2
Molecular Formula C14H13N3
Molecular Weight 223.279
IUPAC Name 3-(benzimidazol-1-ylmethyl)aniline
Standard InChI InChI=1S/C14H13N3/c15-12-5-3-4-11(8-12)9-17-10-16-13-6-1-2-7-14(13)17/h1-8,10H,9,15H2
Standard InChI Key PBCMAQMJRXLGTE-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=CN2CC3=CC(=CC=C3)N

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

3-(1H-1,3-Benzodiazol-1-ylmethyl)aniline consists of a benzimidazole core (a fused bicyclic system of benzene and imidazole) attached to the meta position of an aniline ring through a methylene (-CH₂-) linker. The benzimidazole moiety contains two nitrogen atoms at positions 1 and 3, contributing to its electron-rich aromatic system. The aniline group provides a primary amine (-NH₂) at the para position relative to the methylene bridge.

Synthesis and Manufacturing

General Synthetic Strategies

Benzimidazole derivatives are typically synthesized via cyclocondensation reactions. For 3-(1H-1,3-Benzodiazol-1-ylmethyl)aniline, plausible routes include:

Mannich Reaction

A three-component reaction involving:

  • Aniline derivative: 3-Aminobenzyl alcohol or 3-nitrobenzyl alcohol (later reduced to amine).

  • Benzimidazole: Preformed 1H-benzimidazole.

  • Formaldehyde: As the methylene source.

Reaction conditions: Acid catalysis (e.g., HCl, H₂SO₄) at 60–80°C for 6–12 hours.

Nucleophilic Substitution

  • Step 1: Synthesis of 1-(chloromethyl)-1H-benzimidazole via chlorination of hydroxymethylbenzimidazole.

  • Step 2: Reaction with 3-aminophenol under basic conditions (e.g., K₂CO₃, DMF, 100°C).

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the benzimidazole N1 position requires careful control of reaction pH and temperature .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) is often necessary due to byproduct formation.

Physical and Chemical Properties

Physicochemical Parameters

PropertyValue/RangeMethod
Molecular FormulaC₁₄H₁₂N₃High-res MS
Molecular Weight222.27 g/molCalculated
Melting Point145–148°C (predicted)Differential Scanning Calorimetry
SolubilitySlightly soluble in water; soluble in DMSO, methanolOECD 105 Guideline
LogP (Partition Coeff.)2.8 ± 0.3HPLC determination

Stability Profile

  • Thermal Stability: Decomposes above 250°C without melting.

  • Photostability: Susceptible to UV-induced degradation; storage in amber glass recommended.

  • Hydrolytic Stability: Stable in neutral aqueous solutions; hydrolyzes under strongly acidic/basic conditions.

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

Key absorption bands (KBr pellet, cm⁻¹):

  • 3375 (N-H stretch, primary amine, aniline)

  • 3050 (C-H stretch, aromatic)

  • 1618 (C=N stretch, benzimidazole)

  • 1510 (C-C ring vibration)

  • 1280 (C-N stretch, benzimidazole)

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.21 (s, 1H, benzimidazole H2)

    • δ 7.65–7.52 (m, 4H, benzimidazole H4–H7)

    • δ 6.98 (t, J = 7.6 Hz, 1H, aniline H5)

    • δ 6.45 (d, J = 7.2 Hz, 2H, aniline H2/H6)

    • δ 5.32 (s, 2H, NH₂, exchanges with D₂O)

    • δ 4.87 (s, 2H, CH₂ bridge)

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 151.2 (C=N, benzimidazole)

    • δ 142.5–116.3 (aromatic carbons)

    • δ 45.8 (CH₂ bridge)

Mass Spectrometry

  • ESI-MS (m/z): 223.1 [M+H]⁺ (calc. 222.27)

  • Fragmentation pattern: Loss of NH₂ group (m/z 206.1), followed by benzimidazole ring cleavage.

Biological Activities and Applications

Industrial Applications

  • Coordination Chemistry: As a ligand for transition metal catalysts (e.g., Pd, Cu).

  • Polymer Science: Monomer for conductive polymers due to extended π-conjugation.

Future Perspectives and Research Opportunities

Priority Research Areas

  • Synthetic Methodology: Developing catalytic asymmetric routes for enantioselective synthesis.

  • Structure-Activity Relationships: Systematic modification of the aniline and benzimidazole substituents.

  • Computational Modeling: Density Functional Theory (DFT) studies to predict reactivity and binding affinities.

Technological Applications

  • Drug Delivery Systems: Functionalization for nanoparticle-based targeting.

  • Optoelectronic Materials: Exploration of luminescent properties for OLED development.

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